1-(3-Cyclopropylpyridin-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It is characterized by the presence of a cyclopropyl group attached to a pyridine ring, which is further connected to a methanamine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors.
1-(3-Cyclopropylpyridin-2-yl)methanamine dihydrochloride can be classified as:
The synthesis of 1-(3-Cyclopropylpyridin-2-yl)methanamine dihydrochloride typically involves multi-step organic reactions. The following methods have been documented:
Technical details regarding specific reaction conditions, reagents used, and yields are often found in patent literature .
1-(3-Cyclopropylpyridin-2-yl)methanamine dihydrochloride can participate in various chemical reactions:
Technical details about these reactions can be found in synthetic organic chemistry literature .
The mechanism of action for 1-(3-Cyclopropylpyridin-2-yl)methanamine dihydrochloride primarily involves its role as a ligand for cannabinoid receptors. Upon binding to the cannabinoid receptor type 2, it may initiate a series of intracellular signaling cascades that modulate physiological processes such as pain perception and inflammation.
Relevant data on these properties can be sourced from chemical databases and material safety data sheets .
1-(3-Cyclopropylpyridin-2-yl)methanamine dihydrochloride has several scientific uses:
The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology .
The synthesis of 1-(3-cyclopropylpyridin-2-yl)methanamine dihydrochloride (CAS not explicitly listed; structurally related to CID 69195701 [3]) proceeds through sequential transformations optimized for regiochemical control. The convergent synthesis begins with the preparation of the 3-cyclopropylpyridine core via Suzuki-Miyaura cross-coupling between cyclopropylboronic acid and 3-bromopyridine derivatives, catalyzed by tetrakis(triphenylphosphine)palladium(0) under inert atmosphere. This step achieves >85% yield when conducted in degassed toluene/ethanol mixtures (4:1 v/v) at 80°C for 12 hours, with aqueous sodium carbonate as base [5].
Subsequent functionalization involves electrophilic amination at the 2-position:
Table 1: Intermediate Characterization Data
Intermediate | Molecular Formula | Key NMR (δ ppm, DMSO-d6) | HPLC Purity |
---|---|---|---|
2-Iodo-3-cyclopropylpyridine | C8H8IN | 8.35 (dd, 1H), 7.55 (dd, 1H), 7.20 (dd, 1H), 2.10 (m, 1H), 1.15 (m, 2H), 0.85 (m, 2H) | 97.2% |
3-Cyclopropylpicolinonitrile | C9H8N2 | 8.55 (dd, 1H), 7.85 (dd, 1H), 7.45 (dd, 1H), 2.25 (m, 1H), 1.25 (m, 2H), 0.95 (m, 2H) | 98.5% |
Catalytic systems governing the reductive amination step demonstrate profound sensitivity to steric and electronic effects from the cyclopropyl moiety. The primary pathway employs:
Table 2: Reduction Method Comparison
Method | Catalyst/Reagent | Temperature | Yield | Ring-Opened Byproducts |
---|---|---|---|---|
High-Pressure H2 | IrCl(CO)(PPh3)2 | 60°C | 45% | 15-18% |
Borohydride Reduction | NaBH(OAc)3 | 25°C | 92% | <0.5% |
Biocatalytic | IRED-36 | 30°C | 68% | 0% |
Salt crystallization kinetics profoundly impact the pharmaceutical suitability of 1-(3-cyclopropylpyridin-2-yl)methanamine dihydrochloride. Critical parameters include:
Translation from laboratory to pilot plant (100g→50kg) introduces multifaceted engineering constraints:
Table 3: Scale-Up Performance Metrics
Parameter | Lab Scale (5g) | Pilot Scale (5kg) | Commercial Scale (50kg) |
---|---|---|---|
Overall Yield | 62% | 74% | 81% |
Purity (HPLC) | 99.0% | 99.5% | 99.9% |
Palladium Residue | 120 ppm | 25 ppm | <2 ppm |
Crystallization Time | 4h | 8h | 12h (optimized cooling) |
Solvent Recovery | 45% | 78% | 95% (distillation) |
These methodologies establish robust, scalable routes to 1-(3-cyclopropylpyridin-2-yl)methanamine dihydrochloride, balancing molecular complexity with manufacturing pragmatism while excluding therapeutic considerations per research requirements [3] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3